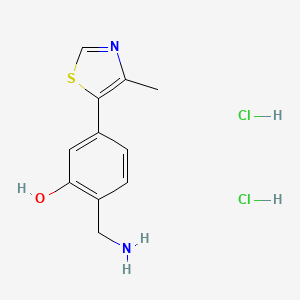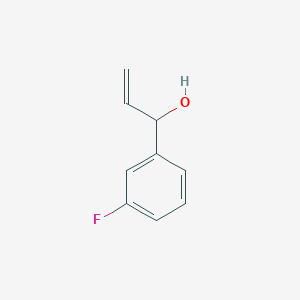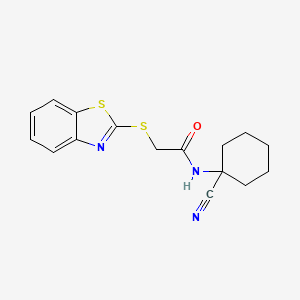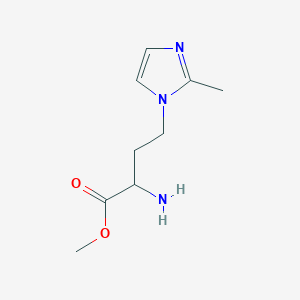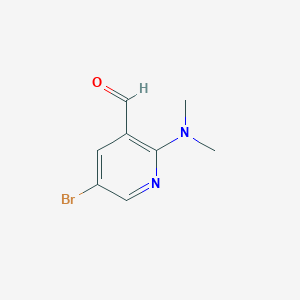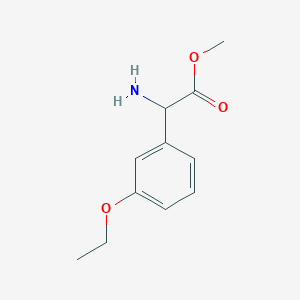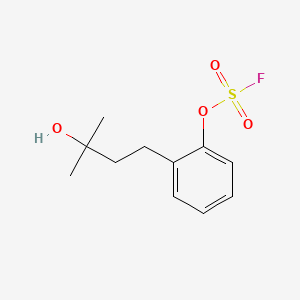
2-Chloro-N-((R)-1-phenylethyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-N-(®-1-phenylethyl)propanamide is an organic compound belonging to the amide family It is characterized by the presence of a chlorine atom, a phenylethyl group, and a propanamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(®-1-phenylethyl)propanamide typically involves the reaction of 2-chloropropanoyl chloride with ®-1-phenylethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at low temperatures to control the reaction rate and improve yield.
Industrial Production Methods
Industrial production of this compound may involve continuous processing techniques to enhance safety and productivity. Continuous crystallization processes can be employed to isolate the compound efficiently. The solubility characteristics of the compound in common organic solvents are studied to optimize the crystallization process .
化学反応の分析
Types of Reactions
2-Chloro-N-(®-1-phenylethyl)propanamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation: The phenylethyl group can be oxidized to form corresponding carboxylic acids or ketones.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Lithium aluminum hydride in dry ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted amides or thioamides.
Reduction: Formation of primary amines.
Oxidation: Formation of carboxylic acids or ketones.
科学的研究の応用
2-Chloro-N-(®-1-phenylethyl)propanamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Industry: Employed in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 2-Chloro-N-(®-1-phenylethyl)propanamide involves binding to specific molecular targets. For instance, its antifungal activity is attributed to its ability to bind to ergosterol on the fungal plasma membrane, disrupting membrane integrity and inhibiting fungal growth . Additionally, it may inhibit DNA synthesis by targeting thymidylate synthase.
類似化合物との比較
Similar Compounds
- 2-Chloro-N-phenylpropanamide
- 2-Chloro-N-(p-tolyl)propanamide
- 2-Chloro-N-(2-phenylethyl)propanamide
Uniqueness
2-Chloro-N-(®-1-phenylethyl)propanamide is unique due to its specific stereochemistry, which can influence its biological activity and interactions with molecular targets. The presence of the ®-1-phenylethyl group distinguishes it from other similar compounds and may contribute to its unique properties and applications .
特性
分子式 |
C11H14ClNO |
|---|---|
分子量 |
211.69 g/mol |
IUPAC名 |
2-chloro-N-[(1R)-1-phenylethyl]propanamide |
InChI |
InChI=1S/C11H14ClNO/c1-8(12)11(14)13-9(2)10-6-4-3-5-7-10/h3-9H,1-2H3,(H,13,14)/t8?,9-/m1/s1 |
InChIキー |
QSGXOZATHLLEEQ-YGPZHTELSA-N |
異性体SMILES |
C[C@H](C1=CC=CC=C1)NC(=O)C(C)Cl |
正規SMILES |
CC(C1=CC=CC=C1)NC(=O)C(C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


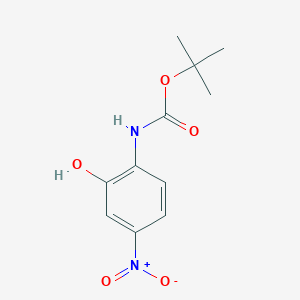
![[1-(3,4-Dichlorophenyl)pyrrolidin-3-yl]methanamine](/img/structure/B13551053.png)
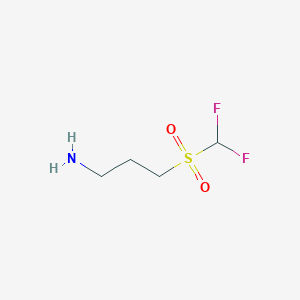
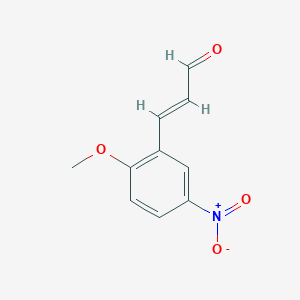
![6-Amino-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B13551073.png)
![1-methyl-5-{[(5-methylpyridin-2-yl)oxy]methyl}-1H-pyrazole-4-carboxylic acid](/img/structure/B13551079.png)
